8-Chloro-5H-benzo[b]carbazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H10ClN |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
8-chloro-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10ClN/c17-12-6-5-10-8-14-13-3-1-2-4-15(13)18-16(14)9-11(10)7-12/h1-9,18H |
InChI Key |
XDUSIBDVIBCEPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C=C(C=CC4=C3)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For derivatives of benzo[b]carbazole, ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each proton and carbon atom, respectively.
Detailed ¹H and ¹³C NMR data have been reported for various carbazole (B46965) derivatives, providing a framework for understanding the spectra of 8-Chloro-5H-benzo[b]carbazole. acs.orgnih.gov For instance, in related carbazole structures, the chemical shifts of protons on the carbazole core are well-documented. core.ac.uk The introduction of a chloro substituent at the C-8 position is expected to induce notable changes in the chemical shifts of nearby protons and carbons due to its electronic effects. Specifically, the electron-withdrawing nature of chlorine would likely deshield adjacent aromatic protons, causing them to resonate at a higher frequency (downfield shift). The NH proton typically appears as a broad singlet at a high chemical shift. core.ac.uk
Table 1: Representative ¹H and ¹³C NMR Data for Benzo[a]carbazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| (8-chloro-11-methyl-11H-benzo[a]carbazol-5-yl)(phenyl)methanone | 8.68 (d, J = 8.0 Hz, 1H), 8.55 (d, J = 8.5 Hz, 1H), 8.18 (s, 1H), 7.93 (s, 1H), 7.90 (d, J = 7.0 Hz, 2H), 7.62 (t, J = 7.5 Hz, 2H), 7.57 (t, J = 7.5 Hz, 1H), 7.49 (t, J = 8.0 Hz, 2H), 7.42 (d, J = 1.0 Hz, 2H), 4.33 (s, 3H) | 197.8, 139.4, 139.3, 137.7, 132.7, 131.7, 130.4, 128.4, 128.3, 127.5, 126.2, 125.8 (2C), 125.3, 123.9, 123.5, 122.6, 122.2, 119.1, 115.9, 110.4, 34.2 | rsc.org |
Mass Spectrometry (MS) (e.g., ESI-HRMS)
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. doi.org
For this compound, ESI-HRMS would be expected to show a protonated molecular ion peak [M+H]⁺. nih.gov The presence of the chlorine atom would be evident from the characteristic isotopic pattern, with the [M+2+H]⁺ peak being approximately one-third the intensity of the [M+H]⁺ peak. This isotopic signature is a definitive indicator of a monochlorinated compound.
Table 2: Representative ESI-HRMS Data for Chloro-Substituted Carbazole Derivatives
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|
| (8-chloro-11-methyl-11H-benzo[a]carbazol-5-yl)(phenyl)methanone | 370.0993 | 370.0998 | rsc.org |
| Ethyl 8-chloro-6-hydroxy-11-methyl-11-H-benzo[a]carbazole-carboxylate | 341.0821 | 341.0824 | rsc.org |
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman)
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. acs.org These include the N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹, and aromatic C-H stretching vibrations above 3000 cm⁻¹. acs.orgacs.org The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. acs.orgacs.org The C-Cl stretching vibration is expected to produce a band in the lower frequency region, typically between 700 and 850 cm⁻¹. acs.orgacs.org
Table 3: Characteristic FT-IR Absorption Bands for Related Carbazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H stretch | 3215 - 3340 | acs.orgacs.org |
| Aromatic C-H stretch | ~3030 | acs.orgacs.org |
| C=C stretch (aromatic) | 1471 - 1588 | acs.orgacs.org |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic properties of conjugated systems like benzo[b]carbazoles. The UV-Vis absorption spectrum reveals the electronic transitions from the ground state to excited states, while fluorescence spectroscopy provides information about the emission of light as the molecule returns to the ground state.
Carbazole derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum corresponding to π-π* transitions within the aromatic system. nih.govthieme-connect.de For this compound, these bands are expected in the range of 250-450 nm. thieme-connect.dersc.org The introduction of the chloro group may cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted parent compound. The fluorescence spectrum would likely show emission in the blue or green region of the visible spectrum, with the exact wavelength depending on the solvent polarity and specific substitution pattern. rsc.org
Table 4: Photophysical Properties of Related Carbazole Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Reference |
|---|---|---|---|
| Carbazole Dyes (general) | 320-400 | Not specified | nih.gov |
| Indolyl-Substituted Benzo[b]carbazoles | 330-440 | Not specified | thieme-connect.de |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would allow for the unambiguous confirmation of the connectivity and three-dimensional arrangement of atoms in this compound.
While specific crystal structure data for this compound was not found, crystallographic studies on related benzo[b]carbazole and chlorinated carbazole derivatives have been reported. nih.govconnectedpapers.comias.ac.insemanticscholar.orgacs.org These studies confirm the planar nature of the carbazole core and provide detailed information on how substituents influence the crystal packing. For this compound, X-ray analysis would precisely determine the C-Cl bond length and the planarity of the fused ring system.
Table 5: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| (8-chloro-11-methyl-11H-benzo[a]carbazol-5-yl)(phenyl)methanone |
| Ethyl 8-chloro-6-hydroxy-11-methyl-11-H-benzo[a]carbazole-carboxylate |
| N'-(Benzo[d] acs.orgresearchgate.netdioxol-5-ylmethylene)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide |
| Indolyl-Substituted Benzo[b]carbazoles |
Computational Chemistry and Theoretical Studies of 8 Chloro 5h Benzo B Carbazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for quantum-chemical calculations in materials science and chemistry due to its balance of accuracy and computational cost. mdpi.com It is particularly effective in predicting the geometric and electronic properties of medium to large-sized organic molecules. For 8-Chloro-5H-benzo[b]carbazole, DFT calculations would be instrumental in understanding its fundamental chemical nature.
Elucidation of Electronic Structure (HOMO-LUMO Energy Levels, Band Gap)
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference between these energies, the HOMO-LUMO gap (Egap), is a critical parameter that influences the molecule's electronic and optical properties, including its stability and reactivity. researchgate.net
DFT calculations are widely used to determine these energy levels. For instance, in studies of various carbazole-based host materials, HOMO and LUMO energies were found to be in the ranges of -5.2 to -6.4 eV and -1.38 to -3.0 eV, respectively. mdpi.com In a theoretical study on benzocarbazole-based dyes for solar cells, DFT calculations yielded HOMO-LUMO gaps ranging from 1.733 eV to 2.173 eV. researchgate.netsciencepublishinggroup.com For this compound, the HOMO is expected to be distributed across the electron-rich carbazole (B46965) and benzene (B151609) rings, while the LUMO would likely be spread over the entire aromatic system. The presence of the chlorine atom, an electron-withdrawing group, is anticipated to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted 5H-benzo[b]carbazole. This, in turn, would affect the energy gap.
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Carbazole-Based Compounds Calculated by DFT
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Carbazole-based hosts (range) | -5.2 to -6.4 | -1.38 to -3.0 | - | mdpi.com |
| Benzocarbazole-based dyes (range) | - | - | 1.733 to 2.173 | researchgate.netsciencepublishinggroup.com |
| PThBTDmCzn polymers (range) | - | - | 1.63 to 1.71 | lnu.edu.cn |
This table presents data for related carbazole systems to illustrate typical values obtained through DFT calculations.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). mdpi.com
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized Lewis-like structures, such as bonds, lone pairs, and core orbitals. faccts.de This method is used to investigate charge transfer, hyperconjugative interactions, and the stability of the molecular structure. researchgate.net The analysis of second-order perturbation energies in NBO theory reveals the strength of interactions between donor (occupied) and acceptor (unoccupied) orbitals, which is indicative of intramolecular charge transfer and electron delocalization. researchgate.net
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis, typically performed using DFT, is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculation provides the frequencies and intensities of the normal modes of vibration of the molecule. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be achieved. worldscientific.com
For this compound, a vibrational analysis would help in its structural characterization. Key vibrational modes would include the N-H stretching frequency of the carbazole moiety, C-H stretching and bending modes of the aromatic rings, and the C-Cl stretching vibration. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.
Analysis of Effect of Chloro-Substitution on Electronic Properties
The introduction of a chlorine atom into the benzo[b]carbazole framework is expected to significantly influence its electronic properties. Chlorine is an electronegative atom that exerts both an inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M) due to its lone pairs. The net effect on the electronic structure depends on the position of substitution.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse of computational photochemistry, used to study the excited-state properties of molecules. It allows for the calculation of electronic transition energies, which correspond to the absorption wavelengths in a UV-Vis spectrum, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
For this compound, TD-DFT calculations would predict its UV-Vis absorption spectrum, providing insights into its color and light-harvesting capabilities. The calculations would identify the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.netsciencepublishinggroup.com For example, in carbazole-based dyes, the long-wavelength absorption bands are typically of π→π* character. nih.gov The effect of the chloro-substituent on the absorption spectrum could also be investigated, as it can cause shifts in the absorption maxima (either bathochromic or hypsochromic) depending on its interplay with the rest of the conjugated system.
Theoretical Predictions of Structure-Property Relationships
The introduction of a chlorine atom at the 8-position of the 5H-benzo[b]carbazole framework induces significant changes in the molecule's electronic landscape. The chlorine atom exhibits a dual electronic nature: it is an electron-withdrawing group due to its high electronegativity (inductive effect), and it can also act as a weak electron-donating group through the resonance (mesomeric) effect by donating its lone pair electrons into the aromatic π-system. This complex interplay of effects modifies key molecular properties.
Frontier Molecular Orbitals and Energy Gap
A central focus of theoretical studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity, stability, and optical properties.
For the parent compound, 5H-benzo[b]carbazole, DFT calculations have established its fundamental electronic parameters. The introduction of a chloro substituent is predicted to modulate these values. Theoretical evaluations on related polycyclic aromatic systems have shown that chloro substituents tend to decrease the HOMO-LUMO energy gap. nih.gov This reduction is primarily achieved by lowering the energy of the LUMO, a characteristic effect of electron-withdrawing groups on a π-conjugated system. The HOMO level may also be slightly stabilized (lowered in energy). This narrowing of the energy gap suggests that this compound would likely absorb light at longer wavelengths compared to its non-chlorinated counterpart.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| 5H-benzo[b]carbazole (Calculated) | -5.742 | -2.348 | 3.394 |
| This compound (Predicted) | Lowered | Lowered (more significantly) | Decreased |
Table 1: Predicted effects of 8-chloro substitution on the frontier molecular orbital energies of 5H-benzo[b]carbazole. Data for the parent compound is based on theoretical calculations for a substituted derivative. mdpi.com
Reorganization Energy
Another key parameter derived from computational studies is the reorganization energy (λ). This property quantifies the geometric relaxation energy required when a molecule undergoes a charge transfer (loses or gains an electron). A low reorganization energy is highly desirable for efficient charge transport in organic semiconductor materials. DFT calculations on the parent benzo[b]carbazole have shown it possesses a relatively low reorganization energy for both hole (λh) and electron (λe) transport, making it a promising scaffold for such applications. nih.gov
The substitution with a chlorine atom can influence the molecular rigidity and the distribution of electron density upon ionization, thereby affecting the reorganization energy. While specific values for the 8-chloro derivative are not extensively reported, the structural modification is expected to alter these charge transport properties. The increased polarity and potential for intermolecular interactions due to the chlorine atom could lead to changes in the solid-state packing, which in turn impacts charge mobility.
| Compound | Reorganization Energy (Hole, λh) (eV) | Reorganization Energy (Electron, λe) (eV) |
| 5H-benzo[b]carbazole (Calculated) | 0.18 | 0.11 |
| This compound (Predicted) | Altered | Altered |
Table 2: Calculated reorganization energies for the parent 5H-benzo[b]carbazole scaffold and the predicted impact of 8-chloro substitution. Data for the parent compound is from DFT calculations. nih.gov
Other Quantum Chemical Descriptors
Beyond frontier orbitals and reorganization energy, theoretical studies can predict a range of other descriptors that help to build a comprehensive structure-property relationship profile. These include the dipole moment, which is expected to increase upon the introduction of the polar C-Cl bond, and the molecular electrostatic potential (MEP) map, which visualizes the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions and reactivity sites. The introduction of the electronegative chlorine atom would create a region of negative electrostatic potential around it, influencing how the molecule interacts with its neighbors in a condensed phase.
Electronic and Optoelectronic Research Applications of Benzocarbazole Derivatives
Charge Transport Properties
The ability of a material to transport electrical charges is fundamental to its function in electronic devices. Carbazole (B46965) derivatives are particularly noted for their charge-carrying capabilities.
Hole-Transporting Materials (HTM)
Carbazole and its derivatives are widely recognized for their effective hole-transporting properties. mdpi.com This characteristic is crucial for the efficient operation of various electronic devices, including OLEDs and perovskite solar cells, where they facilitate the movement of positive charge carriers (holes). The specific performance of 8-Chloro-5H-benzo[b]carbazole as a hole-transporting material, including its hole mobility and energy levels, has not been reported.
Ambipolar Carrier Mobility
While carbazoles are predominantly known as hole-transporting materials, molecular design can sometimes impart the ability to transport both holes and electrons, a property known as ambipolar carrier mobility. This dual functionality is highly desirable for creating simplified and more efficient electronic device structures. There is currently no available research detailing the ambipolar carrier mobility of This compound .
Light-Emitting Materials
The luminescent properties of carbazole derivatives have led to their extensive use in light-emitting applications.
Organic Light-Emitting Diodes (OLEDs)
The high luminescence efficiency of many carbazole-based compounds makes them excellent candidates for the emissive layer in OLEDs. mdpi.com They can function as fluorescent emitters or as host materials for other light-emitting dopants. Specific electroluminescence data, such as emission color, efficiency, and device lifetime for OLEDs incorporating This compound , has not been documented.
Fluorescent Chromophores and Dyes
The inherent fluorescence of the carbazole moiety allows for its use as a core structure in fluorescent dyes and chromophores. mdpi.com The absorption and emission spectra, as well as the quantum yield, are key parameters for these applications. However, the specific photophysical properties of This compound as a fluorescent chromophore have not been characterized in the scientific literature.
Thermally Activated Delayed Fluorescence (TADF) Hosts
In advanced OLED technology, carbazole derivatives are often used as host materials for TADF emitters. These hosts need to have high triplet energy levels to facilitate efficient energy transfer to the TADF guest molecules. The suitability of This compound as a TADF host, including its triplet energy level and its performance in TADF-based OLEDs, remains an uninvestigated area of research.
Photoconductive and Photorefractive Materials
Carbazole derivatives are well-regarded for their excellent photoconductivity and high luminescent efficiency, which makes them suitable for use in photorefractive materials. researchgate.netnih.gov These properties stem from the carbazole moiety's rigid, planar π-conjugated system which facilitates efficient charge transport. nih.gov Due to their good solubility, carbazole derivatives are often employed in the production of organic photoconductors. nih.gov
However, specific research detailing the photoconductive and photorefractive properties of this compound is not extensively available in the public domain. While the general class of carbazole derivatives shows significant promise in this area, dedicated studies on the influence of the 8-chloro substitution on the photoconductive and photorefractive performance of the benzo[b]carbazole skeleton have not been identified in the reviewed literature. Future research could explore how the electron-withdrawing nature of the chlorine atom at the 8-position might modulate the charge transport and optical properties relevant to these applications.
Photoresponsive and Electrochromic Devices
The inherent redox activity and optical properties of carbazole-based compounds make them attractive candidates for photoresponsive and electrochromic devices. The nitrogen atom in the carbazole ring allows for the formation of charge-transfer complexes, which can lead to changes in absorption and emission spectra upon electrical or optical stimulation. researchgate.net
Polymerization and Materials Science Applications
Carbazole and its derivatives are versatile monomers for the synthesis of a wide range of functional polymers. These polymers have found applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. nih.gov The polymerization can proceed through various positions on the carbazole ring, leading to polymers with different conjugation lengths and properties. mdpi.com
Specific studies on the polymerization of this compound are not prevalent in the scientific literature. The presence of the chlorine atom could potentially influence the polymerization process and the properties of the resulting polymer. For instance, it might affect the reactivity of the monomer and the electronic and optical properties of the final polymeric material. Further research is needed to synthesize and characterize polymers based on this compound to determine their potential in materials science.
Mechanistic Investigations of Reactivity and Transformation Pathways
Exploration of Reaction Mechanisms in Novel Synthetic Routes
The construction of the benzo[b]carbazole skeleton can be achieved through various modern synthetic strategies, with transition-metal-catalyzed reactions being particularly prominent. A key approach involves the intramolecular C-H amination of a suitably substituted 2-aminobiphenyl (B1664054) precursor.
One of the most efficient methods for forming the carbazole (B46965) core is through a palladium-catalyzed tandem reaction that combines C-H activation and C-N bond formation. researchgate.net For the synthesis of 8-Chloro-5H-benzo[b]carbazole, the mechanism would likely proceed via a substituted 2-aminobiphenyl. The catalytic cycle is proposed to involve:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to an aryl halide or triflate, forming a Pd(II) intermediate.
C-H Activation/Cyclization: The amine group of the biphenyl (B1667301) substrate coordinates to the palladium center. This is followed by an intramolecular C-H activation step, where a C-H bond on the adjacent aromatic ring is cleaved, leading to the formation of a palladacycle. nih.gov This step is often the rate-determining and selectivity-defining part of the process.
Reductive Elimination: The final step is the reductive elimination of the desired carbazole product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.netnih.gov
Another novel mechanistic pathway is benzannulation, which involves the formation of the new benzene (B151609) ring onto an existing indole (B1671886) scaffold. researchgate.net For instance, a rhodium(III)-catalyzed benzannulation could start with a pyrimidine-directed C-H activation on an indole substrate. researchgate.net This is followed by coupling with an alkyne and a subsequent cyclization and dehydration sequence to construct the fused aromatic ring, yielding the benzo[b]carbazole structure.
Furthermore, cycloaddition reactions offer a powerful tool for ring construction. A formal [4+2] cycloaddition between a substituted indole and an alkyne, potentially mediated by a photocatalyst, can form a 4-oxygenated carbazole derivative, which could be a precursor to the target molecule. researchgate.net
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalyst and accompanying reagents is paramount in controlling the selectivity and efficiency of synthetic routes toward this compound. Transition metals such as palladium, rhodium, copper, and iridium are frequently employed to facilitate the key bond-forming steps. chim.itorganic-chemistry.org
Catalyst and Ligand Effects:
Rhodium Catalysts: Cationic rhodium complexes, often featuring a Cp* (pentamethylcyclopentadienyl) ligand, are highly effective for C-H activation. chim.it The use of directing groups on the substrate is often essential to achieve high regioselectivity, ensuring the annulation occurs at the correct position to form the desired isomer. researchgate.net
Copper Catalysts: Copper salts are classic reagents for Ullmann-type C-N coupling reactions and can be used in the synthesis of carbazole precursors. organic-chemistry.org They offer a more economical alternative to palladium, although they may require higher reaction temperatures.
Reagents and Additives:
Bases: Bases like cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), or sodium tert-butoxide (NaOtBu) are crucial. rsc.org They act as proton acceptors in deprotonation steps and can be involved in the regeneration of the active catalyst. The strength and nature of the base can significantly impact reaction rates and prevent side reactions.
Oxidants: In dehydrogenative cyclization reactions, an oxidant is required to complete the catalytic cycle. Molecular oxygen (from air) is an ideal, environmentally benign terminal oxidant, often used in conjunction with a co-catalyst like a copper salt. organic-chemistry.org
The following table summarizes the role of different catalytic systems in analogous carbazole syntheses.
| Catalyst System | Reagents/Additives | Reaction Type | Role in Selectivity and Efficiency |
| Pd(OAc)₂ / Ligand | Base (e.g., K₂CO₃), Additive | Intramolecular C-H Amination | Ligand choice dictates efficiency and stability; controls regioselectivity of C-H activation. |
| [RhCp*Cl₂]₂ | AgSbF₆ (co-catalyst), NaOAc (base) | Directed C-H Annulation | Directing group on substrate ensures high regioselectivity for C-H activation at a specific site. |
| CuI / Ligand | Base (e.g., K₃PO₄) | Ullmann Condensation | Cost-effective catalyst for C-N bond formation; ligand can accelerate the reaction and improve yield. |
| fac-Ir(ppy)₃ | None (Photocatalyst) | [4+2] Cycloaddition | Visible-light mediated reaction allows for mild conditions; selectivity is governed by frontier molecular orbital interactions. |
Intramolecular Rearrangement Studies
While direct intramolecular rearrangements of the this compound core are not extensively documented, rearrangements are a known feature in the synthesis of complex heterocyclic systems and can represent alternative transformation pathways.
For example, syntheses involving Friedel-Crafts-type cyclizations to form the carbazole ring can be susceptible to Wagner-Meerwein or related chim.itrsc.org-shifts, especially if carbocationic intermediates are generated. The presence and position of substituents on the aromatic rings can influence the stability of these intermediates and thus the likelihood of rearrangement.
In the synthesis of related fused N-heterocycles, ring-expansion rearrangements have been observed. beilstein-journals.org A plausible, though speculative, pathway could involve the formation of a spirocyclic intermediate that subsequently undergoes a ring-expansion. For instance, a reaction could initially form a five-membered spiro-intermediate that rearranges to the thermodynamically more stable six-membered ring of the benzo[b]carbazole system through a chim.itrsc.org-migration of a phenyl substituent to an electron-deficient nitrogen atom. beilstein-journals.org
Another relevant transformation is the pinacol-type rearrangement. In one-pot syntheses of functionalized carbazoles, an indolyl diol intermediate can undergo a pinacol (B44631) rearrangement to form an α-(3-indolyl) ketone, which then cyclizes and aromatizes to yield the carbazole product. rsc.org Such a pathway, if applied to a precursor for this compound, would represent a significant intramolecular transformation leading to the final skeleton. Studying these potential rearrangements would typically involve isotopic labeling experiments or computational modeling to elucidate the movement of atoms and the energetics of the transition states.
Biological Activities and Structure Activity Relationships Sar of Benzocarbazole Derivatives
Anti-proliferative and Antitumor Activities
Carbazole (B46965) and its derivatives are recognized for their potential as anticancer agents, with some compounds approved for clinical use. researchgate.netnih.gov Their mechanisms of action are diverse and include the ability to intercalate with DNA, inhibit essential enzymes involved in cell proliferation like topoisomerases, and induce apoptosis. nih.govnih.gov The planar nature of the benzocarbazole system is particularly suited for DNA intercalation, a common mechanism for cytotoxic activity. nih.gov
A number of 5H-benzo[b]carbazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. For instance, a series of 2-(4-aminobenzosulfonyl)-5H-benzo[b]carbazole-6,11-dione derivatives demonstrated notable anti-proliferative activity against SiHa (cervical carcinoma) cells. nih.gov The cytotoxic potential of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.
One study reported on a series of novel N-substituted carbazole imidazolium (B1220033) salts, with compound 61 , which features a 2-bromobenzyl substituent on a 5,6-dimethyl-benzimidazole ring, showing potent and selective inhibitory activity against HL-60 (leukemia), SMMC-7721 (hepatoma), MCF-7 (breast cancer), and SW480 (colon cancer) cell lines, with IC50 values ranging from 0.51 to 2.48 µM. nih.gov Another carbazole derivative, MHY407, was found to be active against breast cancer cell lines, inhibiting cellular proliferation with an IC50 value of around 5 µM. nih.gov
Additionally, certain 5H-benzo[b]carbazoles have been assessed by the National Cancer Institute (NCI) for their antitumor activity across a panel of human tumor cell lines. nih.gov These screenings provide a broad overview of the cytotoxic potential of this class of compounds against a diverse range of cancers.
Table 1: In vitro Cytotoxicity of Selected Benzocarbazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 28 | SiHa (Cervical Carcinoma) | 52.2 | nih.gov |
| 29a | SiHa (Cervical Carcinoma) | 53.8 | nih.gov |
| 29b | SiHa (Cervical Carcinoma) | 33.5 | nih.gov |
| Compound 61 | HL-60 (Leukemia) | 0.51 - 2.48 | nih.gov |
| Compound 61 | SMMC-7721 (Hepatoma) | 0.51 - 2.48 | nih.gov |
| Compound 61 | MCF-7 (Breast Cancer) | 0.51 - 2.48 | nih.gov |
| Compound 61 | SW480 (Colon Cancer) | 0.51 - 2.48 | nih.gov |
| MHY407 | Breast Cancer Cell Lines | ~5 | nih.gov |
The anticancer effects of benzocarbazole derivatives are attributed to several molecular mechanisms. A primary mode of action for many planar aromatic compounds, including carbazoles, is their ability to intercalate into the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. UV-vis titrations have indicated that some highly active 5H-benzo[b]carbazoles can interact with calf thymus DNA. nih.gov
Enzyme inhibition is another critical mechanism. Carbazole derivatives have been shown to inhibit topoisomerases, which are enzymes that regulate the topology of DNA and are vital for cell division. nih.gov Specifically, some carbazole sulfonamide derivatives have been found to inhibit Topoisomerase I. srce.hr Furthermore, some benzocarbazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle during cell division. srce.hr A COMPARE analysis of some 5H-benzo[b]carbazoles showed little to no correlation with known anticancer drugs, suggesting a potentially novel mechanism of action for this class of compounds. nih.gov
Other reported mechanisms include the suppression of telomerase activity, the induction of cancer cell senescence, and the destruction of intratumoral vasculature. nih.gov Some derivatives have also been shown to trigger cell cycle arrest and induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov For example, the carbazole derivative MHY407 was found to increase DNA damage and cause cell cycle arrest in the S phase. nih.gov
The substitution pattern on the benzocarbazole scaffold plays a crucial role in determining the anticancer potency of these derivatives. Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance or diminish their cytotoxic activity.
For 5H-benzo[b]carbazoles, the presence of a quinonoid substructure in one of the rings has been found to lead to a noticeable increase in activity. nih.gov Similarly, a hydroxyl group at the 2-position of the ring system can enhance potency. nih.gov Conversely, 2-acetoxy, 2-methoxy, and unsubstituted 5H-benzo[b]carbazoles tend to have decreased activity or be inactive. nih.gov
The presence of a halogen, such as chlorine, can also significantly impact the biological activity. SAR studies on pyrimido[5,4-b]carbazoles revealed that a compound with an electron-withdrawing chlorine atom on the carbazole ring exhibited excellent cytotoxic activity against HeLa cells, with an IC50 value of 8.11 µM. nih.gov This highlights the potential importance of halogenation in the design of potent benzocarbazole-based anticancer agents.
Antimicrobial Activities
In addition to their anticancer properties, carbazole and its derivatives are known to possess antimicrobial activities. mdpi.comnih.gov The planar, aromatic structure of these compounds allows them to interact with microbial cells and interfere with their growth and proliferation.
Several carbazole derivatives have demonstrated efficacy against a range of bacterial species. Chloro-substituted carbazole derivatives, in particular, have shown promising antibacterial activity. nih.gov The antibacterial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
One study on carbazole derivatives reported moderate to good antibacterial activity for compounds containing methoxy (B1213986) and chloro groups. A chloro-substituted carbazole derivative exhibited outstanding antimicrobial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. nih.gov
Table 2: In vitro Antibacterial Efficacy of Selected Carbazole Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Chloro-substituted carbazole derivative | E. coli | Not specified | nih.gov |
| Chloro-substituted carbazole derivative | S. aureus | Not specified | nih.gov |
| Chloro-substituted carbazole derivative | P. aeruginosa | Not specified | nih.gov |
| Chloro-substituted carbazole derivative | B. subtilis | Not specified | nih.gov |
| N-substituted benzimidazole (B57391) with carbazole | B. subtilis | 64 | mdpi.com |
| N-substituted benzimidazole with carbazole | P. aeruginosa | 64 | mdpi.com |
Benzocarbazole derivatives have also been investigated for their ability to inhibit the growth of pathogenic fungi. Similar to their antibacterial action, the presence of a chloro group can contribute to the antifungal potency. nih.gov
A chloro-substituted carbazole derivative demonstrated excellent antifungal activity against a range of fungi, with its efficacy being compared to the standard drug carbendazim. nih.gov Another study reported that carbazole derivatives with methoxy and chloro groups exhibited excellent antifungal activity against Fusarium porum and Alternaria macrospora.
Table 3: In vitro Antifungal Efficacy of Selected Carbazole Derivatives
| Compound Type | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Chloro-substituted carbazole derivative | Various fungi | Excellent | nih.gov |
| Methoxy and chloro-substituted carbazole derivative | F. porum | Excellent |
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potential
The antimicrobial properties of carbazole derivatives are significantly influenced by the nature and position of substituents on the carbazole nucleus. The presence of a chloro group, as seen in 8-Chloro-5H-benzo[b]carbazole, is often associated with enhanced antimicrobial activity.
Research on various carbazole derivatives has established key SAR insights:
Halogen Substitution: Chloro-substituted carbazole derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. For instance, certain chloro-substituted derivatives exhibit outstanding activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis. The position of the halogen is crucial for the activity.
Electron-withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group, in conjunction with a chlorine atom on the carbazole scaffold, can improve antiviral activity, particularly against HIV.
Substitution Position: Studies on antibacterial activity against Bacillus subtilis and Escherichia coli have indicated that functionalization at the C-3 and C-6 positions of the carbazole ring results in better antibacterial activity compared to substitutions at the C-2 and C-7 positions acgpubs.org.
Nature of Substituents: The introduction of specific moieties like phenyl or thiazole (B1198619) rings to the carbazole structure can enhance antimicrobial activity. Furthermore, derivatives containing a cycloalkyl moiety have shown great antibacterial potential, especially against methicillin-resistant S. aureus (MRSA) and P. aeruginosa strains researchgate.net.
| Compound Type | Key Structural Feature | Observed Antimicrobial Activity | Reference Strains |
|---|---|---|---|
| Chloro-substituted carbazole | Chloro and N-oxide groups | Excellent antibacterial and antifungal activity | E. coli, S. aureus, P. aeruginosa, B. subtilis |
| 3,6-disubstituted carbazoles | Functionalization at C-3 and C-6 | Enhanced antibacterial activity | B. subtilis, E. coli |
| Carbazole-oxadiazole/tetrazole analogues | Cycloalkyl moiety | Great potential against MRSA and P. aeruginosa | MRSA, P. aeruginosa |
Other Pharmacological Activities and Associated SAR
Beyond their antimicrobial effects, benzocarbazole derivatives exhibit a wide array of other pharmacological activities.
Neuroprotective Potential
Carbazole and its derivatives are promising agents for mitigating secondary damage and enhancing recovery in cases of traumatic brain injury (TBI) researchgate.net. Their neuroprotective effects are attributed to several mechanisms, including the reduction of oxidative stress, inhibition of apoptosis, and promotion of neuroregeneration researchgate.net.
Studies have shown that these compounds can:
Protect nerve cells from death under conditions of calcium overload.
Block N-methyl-D-aspartate (NMDA) receptors acgpubs.org.
Stabilize microtubules acgpubs.org.
The conjugation of aminoadamantane with various carbazole-based moieties has been explored in the design of multi-target therapeutic agents for managing neurodegenerative diseases acgpubs.org.
Antioxidant Activity
Many carbazole derivatives have been identified as potent antioxidants. The antioxidant capacity is often evaluated using methods such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) method researchgate.net.
SAR studies suggest that the antioxidant activity is influenced by the substituents on the carbazole ring. For instance, the presence of iodine atoms at the C-3 and C-6 positions can confer moderate radical scavenging abilities researchgate.net. In contrast, a cyano group at the C-3 position may not contribute significantly to this activity researchgate.net. The introduction of alkyl groups, such as isopropyl and tert-butyl, can improve the lipophilicity and high-temperature antioxidant properties of carbazoles, making them useful as additives in lubricating oils nih.gov.
Anti-inflammatory Effects
Carbazole-based compounds have demonstrated significant anti-inflammatory properties. The anti-inflammatory effect of certain natural carbazole alkaloids has been assessed in vitro on mouse macrophage RAW 264.7 cells, confirming their potential as templates for developing potent anti-inflammatory drugs acgpubs.org.
Synthetic carbazole derivatives, such as N-phenylacetamide-functionalized carbazoles and methyl-2-(6-chloro-9-(2-oxo-2-(phenylamino)ethyl)-9H-carbazol-2-yl)propanoates, have shown excellent anti-inflammatory activity in studies using the egg albumin denaturation method acgpubs.org. Furthermore, some N-substituted carbazole derivatives have been shown to inhibit the release of high-mobility group box 1 (HMGB1) protein, a key mediator in inflammatory responses, suggesting their therapeutic potential for severe vascular inflammatory diseases nih.gov.
Enzyme Inhibition Profiles
Benzocarbazole derivatives have been investigated for their ability to inhibit various enzymes implicated in different diseases.
Urease: Carbazole-based acetyl benzohydrazides have been synthesized and investigated for their urease inhibitory activities, with Jack bean urease often used as the model enzyme acgpubs.org. The inhibition of urease is a key strategy for treating infections caused by ureolytic bacteria like Helicobacter pylori researchgate.net.
Checkpoint Kinase 2 (CK2): Ellipticine derivatives and their tetracyclic angular benzopyridoindole analogues, which share structural similarities with benzocarbazoles, have been identified as novel ATP-competitive inhibitors of protein kinase CK2 nih.gov. Inhibition of CK2 is associated with cell cycle arrest and apoptosis in human cancer cells nih.gov.
Xanthine (B1682287) Oxidase (XO): While specific studies on this compound are limited, the broader class of heterocyclic compounds is actively being explored for XO inhibition to treat hyperuricemia and gout bohrium.com. The design of new inhibitors often draws from the structures of known drugs like febuxostat, which features a thiazole ring that can be considered a bioisostere for parts of a benzocarbazole scaffold nih.govnih.gov.
Tyrosinase: Carbazole derivatives with substitutions like 2-benzoimidazole have shown potent competitive inhibition of tyrosinase, an enzyme involved in hyperpigmentation researchgate.netnih.gov. These compounds are thought to bind to the binuclear copper center of the enzyme's active site researchgate.netnih.gov.
SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro): Although direct inhibition by this compound has not been extensively reported, the carbazole scaffold is of interest in the search for inhibitors of SARS-CoV-2 proteases. Various computational and experimental studies have identified small molecules that can inhibit Mpro and PLpro, which are crucial for viral replication nih.govscienceopen.comnih.gov.
| Enzyme | Type of Carbazole Derivative | Inhibition Mechanism/Effect |
|---|---|---|
| Urease | Carbazole-based acetyl benzohydrazides | Inhibition of Jack bean urease |
| Checkpoint Kinase 2 (CK2) | Ellipticine derivatives (related to benzocarbazoles) | ATP-competitive inhibition |
| Tyrosinase | Carbazole with 2-benzoimidazole substitution | Competitive inhibition, binding to copper center |
| Topoisomerase II | Symmetrically substituted carbazole derivatives | Catalytic inhibition |
Molecular Docking and Computational Biological Studies for Target Binding
Molecular docking studies are instrumental in understanding the interactions between benzocarbazole derivatives and their biological targets at the molecular level. These computational methods predict binding modes, affinities, and the orientation of ligands within the active site of a protein receptor.
For antimicrobial quinolone analogues containing a chloro-substitution, docking studies have been employed to elucidate drug-receptor interactions nih.gov. These studies involve generating 2D and 3D structures, optimizing their geometry, and minimizing energy to obtain the most stable conformer nih.gov. The docking scores and hydrogen bonds formed with amino acid residues in the active site are then used to predict binding affinity nih.gov.
In the context of anticancer activity, molecular docking has been used to investigate the binding of carbazole derivatives to targets like xanthine dehydrogenase (XDH) and peroxisome proliferator-activated receptor gamma (PPARG) gazi.edu.tr. For instance, certain carbazole derivatives have shown strong binding energies against these receptors, suggesting their potential as inhibitors gazi.edu.tr. These computational predictions are often supported by in vitro biological assays, providing a comprehensive understanding of the compound's mechanism of action gazi.edu.tr.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
While traditional methods for carbazole (B46965) synthesis, such as the Graebe-Ullmann and Fischer-Borsche syntheses, have been foundational, they often involve harsh conditions and generate significant waste. researchgate.net The future of synthesizing 8-Chloro-5H-benzo[b]carbazole and its derivatives lies in the adoption of green and sustainable chemistry principles. nih.gov
Future research should focus on:
Catalytic C-H Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and efficient synthesis of complex carbazole structures. chim.itresearchgate.net Developing catalytic systems, potentially using earth-abundant metals, for the direct chloro-benzannulation of appropriate precursors could offer a more atom-economical and environmentally benign route to this compound.
One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions that assemble the this compound core from simple starting materials would significantly improve synthetic efficiency by reducing the number of isolation and purification steps. ias.ac.insciencescholar.us
Microwave-Assisted and Flow Chemistry: The application of microwave irradiation and continuous flow technologies can accelerate reaction times, improve yields, and enhance reaction control. nih.govnih.govnih.gov Investigating these techniques for the key bond-forming steps in the synthesis of this compound is a promising avenue.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Functionalization | High atom economy, reduced waste, direct synthesis. | Development of selective and robust catalysts. |
| One-Pot Reactions | Increased efficiency, reduced solvent use, time-saving. | Design of compatible reaction cascades. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced control. | Optimization of reaction conditions and scalability. |
| Flow Chemistry | Scalability, improved safety, precise process control. | Development of continuous flow reactors for key synthetic steps. |
Rational Design of Next-Generation Optoelectronic Materials
Carbazole derivatives are renowned for their excellent photophysical and charge-transporting properties, making them key components in organic electronics. nih.govmdpi.com The this compound scaffold, with its extended π-conjugation and the electronic modulation by the chlorine atom, is a promising candidate for next-generation optoelectronic materials. rsc.org
Future research directions include:
Host Materials for Phosphorescent OLEDs (PhOLEDs): The rigid and planar structure of the benzo[b]carbazole core can lead to high triplet energies, a crucial property for host materials in blue PhOLEDs. researchgate.net The chloro-substitution can further tune the HOMO/LUMO energy levels to optimize charge injection and transport balance. acs.org
Thermally Activated Delayed Fluorescence (TADF) Emitters: By strategically functionalizing the this compound core with donor and acceptor moieties, it may be possible to design novel TADF emitters with small singlet-triplet energy splitting, leading to highly efficient OLEDs. rsc.org
Organic Photovoltaics (OPVs): As an electron-rich unit, the benzo[b]carbazole moiety can serve as a building block for donor-acceptor conjugated polymers used in bulk heterojunction solar cells. acs.org The chlorine atom can influence the polymer's electronic properties and morphology, potentially leading to improved power conversion efficiencies.
In-depth Elucidation of Molecular Mechanisms in Biological Systems
The carbazole nucleus is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting potent biological activities, including anticancer properties. echemcom.comresearchgate.net The 5H-benzo[b]carbazol-11(6H)-one scaffold is notably present in the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. nih.gov
Future research should aim to:
Identify and Validate Biological Targets: Comprehensive screening of this compound and its derivatives against various biological targets, such as protein kinases, topoisomerases, and HDAC8, is warranted. nih.govresearchgate.net
Elucidate Mechanisms of Action: Once a biological target is identified, detailed mechanistic studies are crucial to understand how this compound exerts its biological effect. This includes investigating its binding mode, its effect on downstream signaling pathways, and its role in processes like apoptosis and cell cycle arrest. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications at various positions of the this compound scaffold will be essential to establish clear SARs and to optimize potency and selectivity.
Exploration of this compound in Novel Functional Materials
Beyond optoelectronics, the unique properties of this compound can be harnessed for the development of other advanced functional materials.
Promising areas for future exploration include:
Chemosensors: The fluorescent properties of the carbazole core can be exploited to design chemosensors. nih.gov By introducing specific recognition moieties, it may be possible to develop selective and sensitive fluorescent sensors for detecting ions, molecules, or biological analytes.
Conjugated Polymers: The incorporation of the this compound unit into the main chain of conjugated polymers can lead to materials with tailored electronic and optical properties. mdpi.com These polymers could find applications in areas such as organic field-effect transistors (OFETs) and electrochromic devices.
Metal-Organic Frameworks (MOFs): Functionalizing the this compound scaffold with appropriate linker groups could enable its use as a building block for luminescent MOFs. These materials could have applications in sensing, catalysis, and gas storage.
Predictive Modeling for Structure-Property and Structure-Activity Relationships
Computational chemistry and predictive modeling are indispensable tools for accelerating the discovery and optimization of new molecules and materials.
Future research should leverage:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, HOMO/LUMO energy levels, and photophysical properties of this compound and its derivatives. nih.gov This information is invaluable for the rational design of new optoelectronic materials. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to establish mathematical relationships between the structural features of this compound analogues and their biological activity. This can guide the design of more potent and selective drug candidates.
Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding modes of this compound derivatives to their biological targets and to understand the dynamics of these interactions. nih.govresearchgate.net This provides insights into the molecular basis of their biological activity.
| Modeling Technique | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Optoelectronics, Functional Materials | HOMO/LUMO levels, absorption/emission spectra, triplet energies. |
| QSAR | Medicinal Chemistry | Biological activity, toxicity. |
| Molecular Docking | Medicinal Chemistry | Binding affinity, binding mode at the active site of a target protein. |
| Molecular Dynamics | Medicinal Chemistry, Materials Science | Conformational stability, interaction dynamics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
